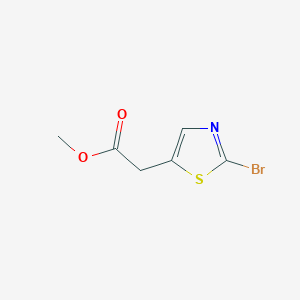

Methyl 2-(2-bromothiazol-5-yl)acetate

CAS No.:

Cat. No.: VC13498269

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNO2S |

|---|---|

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | methyl 2-(2-bromo-1,3-thiazol-5-yl)acetate |

| Standard InChI | InChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3 |

| Standard InChI Key | ZHELKJCUNPWHKI-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CN=C(S1)Br |

| Canonical SMILES | COC(=O)CC1=CN=C(S1)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-(2-bromo-1,3-thiazol-5-yl)acetate, reflects its core structure: a five-membered thiazole ring containing sulfur and nitrogen atoms, with a bromine substituent at position 2 and an acetylated methyl ester at position 5 . The canonical SMILES representation (COC(=O)CC1=CN=C(S1)Br) and InChIKey (ZHELKJCUNPWHKI-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic configuration .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| CAS Number | 1579295-12-7 |

| SMILES | COC(=O)CC1=CN=C(S1)Br |

| InChIKey | ZHELKJCUNPWHKI-UHFFFAOYSA-N |

Synthesis and Manufacturing

Industrial-Scale Synthesis

A patented one-pot synthesis route (CN101550113B) utilizes 2-bromothiazole as the starting material . The process involves:

Alternative Routes

A multi-step synthesis reported in Royal Society of Chemistry protocols involves:

-

Thiazoline Intermediate Formation: Reaction of L-cysteine methyl ester with trimethyloxazolidine-3-carboxylate in isopropyl alcohol/buffer, followed by bromocyclization using bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) to aromatize the thiazole ring .

-

Esterification: Final acetylation with acetic acid under reflux completes the synthesis . This method achieves a 47% yield over three steps and highlights the compound’s role in constructing complex heterocycles .

Physicochemical Properties

Solubility and Stability

Methyl 2-(2-bromothiazol-5-yl)acetate exhibits high solubility in polar aprotic solvents (e.g., THF, DMF) and moderate solubility in chlorinated solvents (e.g., dichloromethane) . It is hygroscopic and requires storage under inert atmospheres at 2–8°C to prevent hydrolysis of the ester group.

Spectroscopic Data

-

NMR: H NMR (CDCl₃, 600 MHz) signals include δ 3.76 (s, 3H, OCH₃), δ 3.92 (s, 2H, CH₂CO), and δ 7.45 (s, 1H, thiazole-H) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 236.09 (M+H)⁺, with fragments at m/z 198 (loss of Br) and m/z 154 (loss of COOCH₃) .

Applications in Medicinal and Organic Chemistry

Drug Discovery

The bromothiazole scaffold is pivotal in developing kinase inhibitors and antimicrobial agents . For example:

-

Anticancer Agents: Bromothiazole derivatives inhibit epidermal growth factor receptor (EGFR) by forming covalent bonds with cysteine residues in the ATP-binding pocket .

-

Antimicrobials: Structural analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Synthetic Intermediate

The compound serves as a precursor for:

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromine position .

-

Ester Hydrolysis: Conversion to 2-(2-bromothiazol-5-yl)acetic acid for peptide coupling.

Comparative Analysis with Analogous Compounds

Table 2: Halogenated Thiazole Acetates Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| Methyl 2-(2-bromothiazol-5-yl)acetate | 1579295-12-7 | C₆H₆BrNO₂S | 236.09 | Br |

| Ethyl 2-(2-chlorothiazol-5-yl)acetate | 1424352-59-9 | C₇H₈ClNO₂S | 191.64 | Cl |

| Methyl 2-bromothiazole-5-carboxylate | 54045-74-8 | C₆H₆BrNO₃S | 252.09 | Br, COOCH₃ |

Bromine’s higher electronegativity and larger atomic radius compared to chlorine enhance electrophilic reactivity, making methyl 2-(2-bromothiazol-5-yl)acetate more suitable for nucleophilic aromatic substitution .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

X-ray Crystallography

Single-crystal analysis reveals planar thiazole rings with dihedral angles of 12.5° between the thiazole and acetate groups, stabilizing the molecule through π-π stacking .

Recent Advances in Research

A 2025 study demonstrated its utility in synthesizing triazole-thiazole hybrids (e.g., methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate), which show nanomolar IC₅₀ values against breast cancer cell lines . Another breakthrough involved photocatalytic C-H activation to generate deuterated analogs for pharmacokinetic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume